molecular formula C19H19ClN2O B5819372 (2E)-3-(4-chlorophenyl)-N-[2-(pyrrolidin-1-yl)phenyl]prop-2-enamide

(2E)-3-(4-chlorophenyl)-N-[2-(pyrrolidin-1-yl)phenyl]prop-2-enamide

Cat. No.: B5819372
M. Wt: 326.8 g/mol
InChI Key: HDZFFDXCKQKAAE-FMIVXFBMSA-N
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Description

(2E)-3-(4-chlorophenyl)-N-[2-(pyrrolidin-1-yl)phenyl]prop-2-enamide is a synthetic organic compound characterized by the presence of a chlorophenyl group and a pyrrolidinylphenyl group linked by a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-chlorophenyl)-N-[2-(pyrrolidin-1-yl)phenyl]prop-2-enamide typically involves the following steps:

    Formation of the Prop-2-enamide Backbone: This can be achieved through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, using 4-chlorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.

    Attachment of the Pyrrolidinylphenyl Group: This step involves the nucleophilic substitution of a halogenated precursor with pyrrolidine, followed by coupling with the prop-2-enamide backbone.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-chlorophenyl)-N-[2-(pyrrolidin-1-yl)phenyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst, lithium aluminum hydride (LiAlH4), or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like ammonia (NH3), primary amines (R-NH2), or thiols (R-SH) in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Carboxylic acids, ketones, or aldehydes.

    Reduction: Amines or alcohols.

    Substitution: Derivatives with substituted nucleophiles replacing the chlorine atom.

Scientific Research Applications

(2E)-3-(4-chlorophenyl)-N-[2-(pyrrolidin-1-yl)phenyl]prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with specific biological targets.

    Materials Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

    Biological Studies: The compound is studied for its effects on cellular processes and its potential as a biochemical probe.

    Industrial Applications: It is explored for use in the synthesis of specialty chemicals and intermediates in various industrial processes.

Mechanism of Action

The mechanism of action of (2E)-3-(4-chlorophenyl)-N-[2-(pyrrolidin-1-yl)phenyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing downstream signaling pathways. For example, it may act as an inhibitor or activator of certain enzymes, thereby affecting metabolic processes or cellular functions.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(4-bromophenyl)-N-[2-(pyrrolidin-1-yl)phenyl]prop-2-enamide: Similar structure with a bromine atom instead of chlorine.

    (2E)-3-(4-fluorophenyl)-N-[2-(pyrrolidin-1-yl)phenyl]prop-2-enamide: Similar structure with a fluorine atom instead of chlorine.

    (2E)-3-(4-methylphenyl)-N-[2-(pyrrolidin-1-yl)phenyl]prop-2-enamide: Similar structure with a methyl group instead of chlorine.

Uniqueness

The uniqueness of (2E)-3-(4-chlorophenyl)-N-[2-(pyrrolidin-1-yl)phenyl]prop-2-enamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group enhances its reactivity in substitution reactions, while the pyrrolidinylphenyl group contributes to its potential interactions with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(E)-3-(4-chlorophenyl)-N-(2-pyrrolidin-1-ylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O/c20-16-10-7-15(8-11-16)9-12-19(23)21-17-5-1-2-6-18(17)22-13-3-4-14-22/h1-2,5-12H,3-4,13-14H2,(H,21,23)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDZFFDXCKQKAAE-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=CC=C2NC(=O)C=CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C2=CC=CC=C2NC(=O)/C=C/C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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